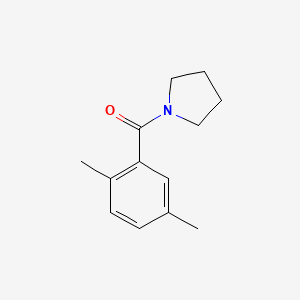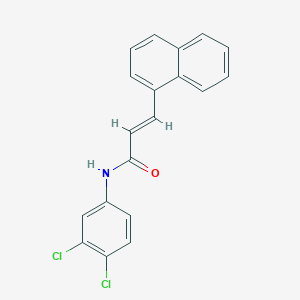![molecular formula C14H11Cl2N3O2 B5750368 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B5750368.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with carbonyl compounds under specific conditions. One common method is the condensation reaction between 4-chloroaniline and a suitable carbonyl compound, followed by the introduction of a carbamate group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as dichloroanilines and steviol glycosides These compounds share structural similarities but differ in their chemical properties and applications
Similar Compounds
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-3-1-9(2-4-10)13(17)19-21-14(20)18-12-7-5-11(16)6-8-12/h1-8H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRVSWKABBLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)NC2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)NC2=CC=C(C=C2)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'~2~-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-METHYL-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B5750286.png)

![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)
![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5750322.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5750329.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5750337.png)
![1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5750340.png)

![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)

![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)
